molecular formula C9H15NO2 B13603219 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol

Cat. No.: B13603219
M. Wt: 169.22 g/mol
InChI Key: OXVXJPVUJDBHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound features a furan ring substituted with two methyl groups and an amino alcohol side chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-dimethylfuran, which is commercially available or can be synthesized from furfural.

    Amination: The furan ring undergoes amination at the 3-position using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1-position of the propyl chain. This step may involve the use of oxidizing agents like hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like acyl chlorides, alkyl halides, and isocyanates.

Major Products Formed

Scientific Research Applications

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(furan-2-yl)propan-1-ol: Similar structure but lacks the dimethyl substitution on the furan ring.

    3-Amino-3-(2,5-dimethylphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a furan ring.

    3-Amino-3-(2,5-dimethylthiophen-3-yl)propan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is unique due to the presence of the dimethyl-substituted furan ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Biological Activity

3-Amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol is a compound of significant interest due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, potential applications, and comparative analysis with similar compounds.

The biological activity of this compound is attributed to several key interactions:

  • Hydrogen Bonds : The amino group can form hydrogen bonds with various biomolecules, enhancing its interaction with proteins and enzymes.
  • Ionic Interactions : The presence of the amino group allows for ionic interactions that can influence the stability and activity of biological macromolecules.
  • π-π Stacking : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.

These interactions suggest that the compound may have effects on enzyme activities, receptor functions, and other biological processes, leading to various therapeutic implications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Activity : The compound's ability to modulate inflammatory pathways could lead to applications in treating inflammatory conditions.

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique profile:

Compound NameStructural FeaturesBiological ActivityPotential Applications
This compoundAmino group, furan ringAntioxidant, neuroprotectiveAlzheimer's disease, metabolic disorders
3-Amino-1-(2-furyl)propan-1-olLacks methyl groupsReduced activity compared to this compoundLimited applications
3-Amino-1-(2,5-dimethylthiophen-3-yl)propan-1-olThiophene ring instead of furanDifferent reactivity profileVaries based on thiophene properties

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Neuroprotective Study : A study conducted on neuronal cell lines indicated that the compound significantly reduced oxidative stress markers compared to control groups. This suggests a protective effect against neurodegeneration .
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant activity when tested against standard free radical generators .
  • Inflammation Modulation : Research on inflammatory pathways revealed that the compound inhibited pro-inflammatory cytokines in macrophage cultures, indicating potential therapeutic uses in inflammatory diseases .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-3-(2,5-dimethylfuran-3-yl)propan-1-ol

InChI

InChI=1S/C9H15NO2/c1-6-5-8(7(2)12-6)9(10)3-4-11/h5,9,11H,3-4,10H2,1-2H3

InChI Key

OXVXJPVUJDBHHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.